molecular formula C21H24N6O4 B10856293 6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile

6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile

Cat. No.: B10856293
M. Wt: 424.5 g/mol
InChI Key: VNAPWQDUDZCVCA-UHFFFAOYSA-N
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Description

GLPG2534 is a synthetic organic compound known for its potent anti-inflammatory properties. It is a selective and reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the signaling pathways of the immune system. This compound has shown significant potential in treating inflammatory skin diseases and other immune-mediated inflammatory diseases .

Preparation Methods

The synthesis of GLPG2534 involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. The synthetic route typically includes the following steps:

Industrial production methods for GLPG2534 are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

GLPG2534 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GLPG2534 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

GLPG2534 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of toll-like receptors and interleukin-1 receptors. By inhibiting IRAK4, GLPG2534 disrupts the downstream signaling that leads to the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This inhibition results in reduced inflammation and immune responses .

Comparison with Similar Compounds

GLPG2534 is unique among IRAK4 inhibitors due to its high selectivity and potency. Similar compounds include:

Compared to these compounds, GLPG2534 has demonstrated superior efficacy in preclinical studies and has a well-characterized mechanism of action .

Properties

Molecular Formula

C21H24N6O4

Molecular Weight

424.5 g/mol

IUPAC Name

6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C21H24N6O4/c22-12-15-1-2-19(23-13-15)27-14-24-17-11-18(31-10-9-30-8-5-28)20(26-21(17)27)25-16-3-6-29-7-4-16/h1-2,11,13-14,16,28H,3-10H2,(H,25,26)

InChI Key

VNAPWQDUDZCVCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=C3C(=N2)N(C=N3)C4=NC=C(C=C4)C#N)OCCOCCO

Origin of Product

United States

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